molecular formula C21H27N3O3S B2964134 N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 863017-13-4

N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2964134
CAS No.: 863017-13-4
M. Wt: 401.53
InChI Key: IJRQGJOTYOVKQH-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is an oxalamide derivative characterized by a 4-methylbenzyl group at the N1 position and a morpholino-thiophene-propan-2-yl moiety at the N2 position. The morpholino group enhances solubility and bioavailability, while the thiophene moiety may contribute to unique electronic interactions with biological targets .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-15-5-7-17(8-6-15)14-22-20(25)21(26)23-16(2)19(18-4-3-13-28-18)24-9-11-27-12-10-24/h3-8,13,16,19H,9-12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRQGJOTYOVKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₂S
  • IUPAC Name : this compound

The synthesis of this oxalamide typically involves multi-step reactions, including the formation of intermediates from readily available starting materials. The following steps outline a general synthetic route:

  • Formation of the Thiophene Intermediate : The thiophene moiety is synthesized through standard heterocyclic chemistry methods.
  • Introduction of the Morpholino Group : Morpholine is reacted with the thiophene derivative to form a morpholino-thiophene intermediate.
  • Coupling Reaction : The final step involves coupling the morpholino-thiophene intermediate with a 4-methylbenzyl group in the presence of oxalyl chloride to yield the desired oxalamide.

The biological activity of this compound has been investigated in various studies, revealing several potential mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating their activity and leading to therapeutic effects.
  • Cell Proliferation Modulation : Research indicates that this compound can influence cell proliferation rates in cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on various cancer cell lines using MTT assays. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468), with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-75.6Topoisomerase I inhibition
    MDA-MB-4686.3Induction of apoptosis
  • Anti-inflammatory Properties :
    • In vitro studies demonstrated that this compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
  • Molecular Docking Studies :
    • Molecular docking simulations have suggested that the compound binds effectively to the active sites of key targets such as topoisomerase I, which is crucial for DNA replication and repair processes in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antiviral Oxalamide Derivatives ()

Compounds 13–15 from share the oxalamide core but differ in substituents:

  • N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl/5-(2-hydroxyethyl)thiazol-2-yl)oxalamides (14, 15) : These compounds exhibit moderate yields (39–53%) and high HPLC purity (93–95%). Their antiviral activity is linked to thiazole and pyrrolidine groups, which may engage in hydrogen bonding or hydrophobic interactions with viral targets.
  • The morpholino group (vs. pyrrolidine in 14–15) may improve metabolic stability due to reduced susceptibility to oxidative metabolism .
Table 1: Key Parameters of Antiviral Oxalamides
Compound Yield (%) Purity (HPLC) Key Substituents Potential Application
Target Compound N/A N/A 4-methylbenzyl, morpholino, thiophene Undisclosed
13 () 36 90.0 Acetylpiperidinyl, thiazolyl HIV entry inhibition
15 () 53 95.0 Pyrrolidinyl, hydroxyethyl HIV entry inhibition

Cytochrome P450 4F11 Inhibitors ()

Compounds 117–118 and 16–18 feature hydroxyphenyl or methoxyphenethyl groups. For example:

  • N1-(4-Chlorophenyl)-N2-(1-(4-hydroxyphenyl)propan-2-yl)oxalamide (118): Synthesized in 23% yield, this compound highlights the role of phenolic groups in modulating enzyme inhibition.
  • Comparison : The target compound lacks a hydroxyl group but incorporates a thiophene ring, which may reduce polarity compared to 118 . This could influence membrane permeability and target engagement .

Umami Flavor Compounds ()

  • N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (S336): A commercially approved flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg/day in rodents. Its dimethoxybenzyl and pyridyl groups are critical for umami receptor (TAS1R1/TAS1R3) activation .
  • Comparison: The target compound’s 4-methylbenzyl group (vs. 2,4-dimethoxybenzyl in S336) and thiophene (vs. pyridine) may reduce affinity for taste receptors but introduce novel aromatic interactions.

Morpholino-Containing Analogs ()

  • Chlorine may enhance lipophilicity but could increase toxicity risks.

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